1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine

medicinal chemistry physicochemical property bioisostere

1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine (CAS 1270397-17-5) is a chiral vicinal diamine building block featuring a 3-position difluoromethoxy (–OCF2H) substituent on a phenyl ring linked to an ethane-1,2-diamine backbone. Its molecular formula is C9H12F2N2O with a molecular weight of 202.20 g/mol.

Molecular Formula C9H12F2N2O
Molecular Weight 202.20 g/mol
Cat. No. B12111135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine
Molecular FormulaC9H12F2N2O
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)F)C(CN)N
InChIInChI=1S/C9H12F2N2O/c10-9(11)14-7-3-1-2-6(4-7)8(13)5-12/h1-4,8-9H,5,12-13H2
InChIKeyWNLYXJJZGURMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine: Core Structural Identity and Procurement Significance


1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine (CAS 1270397-17-5) is a chiral vicinal diamine building block featuring a 3-position difluoromethoxy (–OCF2H) substituent on a phenyl ring linked to an ethane-1,2-diamine backbone. Its molecular formula is C9H12F2N2O with a molecular weight of 202.20 g/mol . The compound contains two primary amine groups capable of hydrogen bonding and chelation, while the –OCF2H moiety confers unique physicochemical properties that differentiate it from the parent methoxy (–OCH3) analog (CAS 69810-79-3, MW 166.22) and the trifluoromethoxy (–OCF3) analog (CAS 1188331-03-4, MW 220.19) . Standard commercial purity is 95%, with batch-specific QC documentation including NMR, HPLC, and GC available from major suppliers .

Why Substituting 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine with a Generic Aryl Diamine Fails


The 3-difluoromethoxy substitution pattern generates a combination of electronic, steric, and pharmacokinetic properties that cannot be replicated by simple substitution with methoxy (-OCH3), trifluoromethoxy (-OCF3), or regioisomeric (2- or 4-position) analogs. The –OCF2H group acts as a lipophilic hydrogen bond donor—a feature absent in –OCH3 [1]—while avoiding the excessive metabolic liability and reactivity sometimes associated with –OCF3. In well-documented class-level comparator studies, replacing a 3-methoxy group with a 3-difluoromethoxy isostere maintained PDE4D3 inhibitory potency while improving pharmacokinetic profile and selectivity against other PDE4 isoforms [2]. Regioisomeric analogs (e.g., 4-difluoromethoxy isomers) yield different steric and electronic landscapes, altering binding modes and synthetic coupling outcomes. These compound-specific differentiation factors are directly quantified in Section 3 and demonstrate why generic substitution threatens reproducibility in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine vs. Closest Analogs


Lipophilic Hydrogen Bond Donor Capacity vs. Methoxy Analog (OCH3 → OCF2H)

The –OCF2H group provides a unique lipophilic hydrogen bond donor (HBD) capacity absent in the –OCH3 analog. In computational and experimental studies of the difluoromethyl bioisostere, the OCHF2 group exhibits a hydrogen bond donor acidity (α) comparable to that of an OH group with pKBHX values ranging from 0.6 to 1.0, versus the non-donor character of the methoxy group (pKBHX = 0 for –OCH3 in similar contexts) [1]. For the target compound, the difluoromethoxy group's hydrogen bond donor count is 1 (the –CHF2 proton), whereas the methoxy analog 1-(3-methoxyphenyl)ethane-1,2-diamine has a hydrogen bond donor count of 0 on the alkoxy substituent . This translates into a tangible difference in binding free energy when the alkoxy substituent engages a hydrogen bond acceptor site.

medicinal chemistry physicochemical property bioisostere

Calculated Lipophilicity Shift (clogP) vs. Methoxy Analog

Replacement of the methoxy group with a difluoromethoxy substituent increases calculated lipophilicity. The clogP of the target compound is predicted at 1.40 using ACD/Labs software [1]. For the comparator 1-(3-methoxyphenyl)ethane-1,2-diamine, the predicted ACD/LogP of an analogous scaffold (such as 1-(2,5-difluoro-4-methoxyphenyl)ethane-1,2-diamine) is approximately 0.8–1.1 [2]. This represents a ΔclogP increase of ~0.3–0.6 units, consistent with the established observation that –OCF2H is intrinsically more lipophilic than –OCH3 due to the polarizable C–F bonds [3]. The experimentally measured LogD (pH 7.4) for the dihydrochloride salt of the target compound is -0.69, whereas the corresponding methoxy analog dihydrochloride salt has a LogD (pH 7.4) of approximately -1.2 (extrapolated from predicted values), confirming the enhanced partitioning into organic phases [4].

ADME lipophilicity permeability

Metabolic Stability Advantage Over Methoxy Analog: PDE4D Inhibitor Class Evidence

In a directly comparable series of PDE4D inhibitors, systematic replacement of a 3-methoxy group with a 3-difluoromethoxy isostere maintained PDE4D3 inhibitory activity while yielding an improved pharmacokinetic profile relative to the non-fluorinated (methoxy) analog [1]. Compound 3b (the difluoromethoxy-bearing lead) showed sustained target engagement and reduced off-isoform activity against PDE4A4, PDE4B2, and PDE4C2 compared to non-fluorinated comparator 1b, with selectivity ratios exceeding 50-fold [1]. Although this is a class-level inference for the specific ethane-1,2-diamine scaffold, the metabolic stabilization mechanism—in which the OCF2H group resists CYP450-mediated O-dealkylation that readily cleaves the OCH3 group—is generalizable across aryl alkyl ether series [2]. Direct extrapolation to 1-[3-(difluoromethoxy)phenyl]ethane-1,2-diamine predicts extended metabolic half-life in liver microsome assays versus 1-(3-methoxyphenyl)ethane-1,2-diamine.

drug metabolism pharmacokinetics fluorine chemistry

Regioisomeric Differentiation: 3-OCF2H vs. 4-OCF2H for Heterocycle Synthesis

The 3-position difluoromethoxy substitution enables distinct synthetic pathways compared to the 4-position isomer. Both the target compound and its 4-OCF2H regioisomer (4-(difluoromethoxy)benzene-1,2-diamine, CAS 172282-50-7) serve as precursors for benzimidazole formation; however, the 1,2-diamine motif in the target compound is positioned on the ethane bridge rather than directly on the aromatic ring . This structural distinction means that the target compound generates N-substituted benzimidazoles with an ethylamine side chain, whereas the 4-(difluoromethoxy)benzene-1,2-diamine yields benzimidazoles with the difluoromethoxy group directly attached to the benzo-fused ring . The AlCl3-mediated CHF2 transfer and cyclocondensation reaction available to difluoromethoxy-functionalized o-phenylenediamines proceeds with different regiochemical outcomes depending on the diamine connectivity [1]. For TRPC6 inhibitor programs, the specific 4-difluoromethoxy regioisomer is cited, but the 3-OCF2H ethane-1,2-diamine scaffold provides an alternative topology with potentially different selectivity profiles .

synthetic chemistry benzimidazole regioselectivity

Batch-Level Purity and QC Reproducibility Verified by Multiple Analytical Methods

The target compound is commercially supplied with multi-method analytical characterization, providing confidence in batch-to-batch reproducibility that may be lacking for less common analogs. Bidepharm provides the compound at 95% standard purity with batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of QC documentation is also available for the dihydrochloride salt form (CAS 1427380-12-8, ≥95% purity), sourced from multiple vendors including AKSci, ChemScene, and Enamine . In contrast, for certain comparator analogs such as the 2-position isomer (1-[2-(difluoromethoxy)phenyl]ethane-1,2-diamine), commercial availability is more limited and QC documentation is less frequently published, potentially impacting the rigor of SAR studies that require defined, reproducible starting materials .

quality control purity procurement

Difluoromethoxy vs. Trifluoromethoxy: Balanced Lipophilicity Without Metabolic Liability

The –OCF2H group provides an intermediate lipophilicity between –OCH3 and –OCF3, offering a superior balance of permeability and metabolic stability for many scaffolds. The trifluoromethoxy analog (1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine, CAS 1188331-03-4, MW 220.19) is intrinsically more lipophilic than the difluoromethoxy analog, as established by the vector-based polarity analysis of fluorinated alkoxy groups [1]. While –OCF3 is a strong lipophilicity enhancer, it can lead to excessively high LogD values that promote non-specific protein binding, phospholipidosis risk, and reduced free fraction [2]. The –OCF2H group, by contrast, retains the electronic-withdrawing character (σ_p = +0.30 for OCF2H vs. +0.39 for OCF3 vs. -0.27 for OCH3) while allowing conformational switching between lipophilic and polar states, enabling adaptability to different microenvironments [1]. This may reduce off-target binding relative to the trifluoromethoxy analog. Furthermore, the OCHF2 group has been demonstrated to confer improved liver microsome stability compared to OCF3 in head-to-head comparisons of analogous scaffolds [3].

bioisostere metabolic stability logD

When to Procure 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine: Evidence-Backed Application Scenarios


Medicinal Chemistry SAR Campaigns Exploring the OCH3 → OCHF2 Isosteric Switch

Programs targeting enzyme active sites or receptor pockets with a hydrogen bond acceptor proximal to the 3-position of the phenyl ring should prioritize this compound over the methoxy analog. The unique lipophilic hydrogen bond donor capacity of –OCF2H (quantified pKBHX ≈ 0.6–1.0) [1] can form an additional H-bond interaction not possible with –OCH3, while the +0.3–0.6 clogP shift [2] offers enhanced passive permeability. The PDE4D inhibitor precedent demonstrates that 3-OCH3 → 3-OCHF2 replacement maintains target potency while improving isoform selectivity >50-fold and enhancing pharmacokinetic profile [3].

Construction of N-Substituted Benzimidazole Libraries with Ethylamine Tether

When the synthetic objective requires a benzimidazole core bearing a pendant ethylamine side chain (for solubility, basicity, or target engagement), this compound provides a differentiated topology compared to the more common 4-(difluoromethoxy)benzene-1,2-diamine . The AlCl3-mediated CHF2 transfer/cyclocondensation chemistry available to this scaffold [4] enables efficient construction of complex heterocycles that are topologically distinct from those derived from the 4-position regioisomer, making it the preferred starting material for library synthesis targeting TRPC6, kinase, or GPCR programs requiring specific amine vectors.

Lead Optimization Requiring Balanced Lipophilicity and Reduced Metabolic Liability

For compounds hitting the lipophilic efficiency (LipE) 'sweet spot' where –OCH3 is too polar and –OCF3 is too lipophilic or metabolically unstable, the –OCF2H group's intermediate properties (clogP ≈ 1.40, σ_p ≈ +0.30) [5][6] offer an optimal balance. This compound should replace both the methoxy and trifluoromethoxy analogs in SAR arrays when liver microsome stability data indicate O-demethylation of –OCH3 or defluorination of –OCF3 as metabolic soft spots. Class-level evidence supports superior microsomal stability of OCHF2 over OCF3 [6].

Procurement Requiring Reproducible, Multi-Vendor QC Documentation

When study protocols or CRO contracts require defined purity with multi-method analytical traceability, this compound's commercial availability from ≥3 vendors providing certificates of analysis including NMR, HPLC, and GC data makes it a more robust procurement choice than regioisomeric or less common analogs with sparser QC documentation. The dihydrochloride salt (CAS 1427380-12-8) further extends formulation flexibility, supported by physicochemical data including LogD (pH 7.4) = -0.69 [7].

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